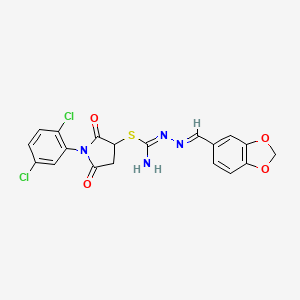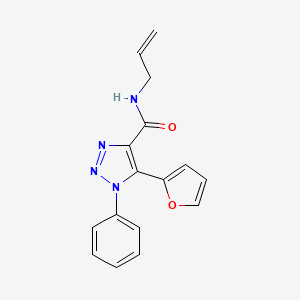
N-(4-iodophenyl)-2,5-dimethyl-3-furamide
Overview
Description
N-(4-iodophenyl)-2,5-dimethyl-3-furamide, commonly known as A-796260, is a potent and selective agonist for the kappa-opioid receptor. It is a synthetic compound that was first developed in 2003 by Abbott Laboratories. The kappa-opioid receptor is a G protein-coupled receptor that is involved in the regulation of pain, stress, and mood. A-796260 has shown promising results in preclinical studies as a potential treatment for pain, depression, and addiction.
Mechanism of Action
A-796260 is a selective agonist for the kappa-opioid receptor. The kappa-opioid receptor is located in the central nervous system and is involved in the regulation of pain, stress, and mood. Activation of the kappa-opioid receptor produces analgesic effects and can also produce dysphoric and aversive effects. A-796260 has been shown to produce analgesic effects without producing the dysphoric and aversive effects associated with other kappa-opioid receptor agonists.
Biochemical and Physiological Effects:
A-796260 has been shown to produce a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain, reduce anxiety-like behaviors, and produce antidepressant-like effects. It has also been shown to reduce drug-seeking behavior and the rewarding effects of drugs of abuse.
Advantages and Limitations for Lab Experiments
One of the major advantages of A-796260 is its selectivity for the kappa-opioid receptor. This allows for more targeted effects and reduces the potential for unwanted side effects. A-796260 has also been shown to be effective in reducing pain and producing antidepressant-like effects, which makes it a promising candidate for further research.
One of the limitations of A-796260 is its potency. It is a highly potent compound, which can make it difficult to work with in lab experiments. It also has a short half-life, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on A-796260. One area of research is the development of more potent and selective kappa-opioid receptor agonists. Another area of research is the development of formulations that can improve the pharmacokinetic properties of A-796260, such as increasing its half-life.
Another area of research is the investigation of the potential therapeutic applications of A-796260. This includes further studies on its potential use in the treatment of pain, depression, and addiction. It also includes studies on its potential use in combination with other drugs for enhanced therapeutic effects.
Conclusion:
A-796260 is a potent and selective agonist for the kappa-opioid receptor that has shown promising results in preclinical studies as a potential treatment for pain, depression, and addiction. Its selectivity for the kappa-opioid receptor makes it a promising candidate for further research, and there are several future directions for research on this compound.
Scientific Research Applications
A-796260 has been extensively studied in preclinical models for its potential therapeutic applications. One of the major areas of research has been the treatment of pain. A-796260 has been shown to be effective in reducing pain in animal models of thermal and mechanical nociception. It has also been shown to be effective in reducing hyperalgesia and allodynia in models of neuropathic pain.
Another area of research has been the treatment of depression. A-796260 has been shown to produce antidepressant-like effects in animal models of depression. It has also been shown to be effective in reducing anxiety-like behaviors in animal models of anxiety.
A-796260 has also been studied for its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of cocaine and opioid addiction. It has also been shown to reduce the rewarding effects of drugs of abuse.
properties
IUPAC Name |
N-(4-iodophenyl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO2/c1-8-7-12(9(2)17-8)13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGXYDCTLTXJQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-2,5-dimethylfuran-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-phenyl-4-[3-(2-propyn-1-yloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4750065.png)

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4750084.png)

![8-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4750095.png)
![ethyl 2-[(2-cyano-3-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}acryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4750105.png)
![1-methyl-3-(4-morpholinylcarbonyl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B4750113.png)

![10-[(4-chlorophenyl)imino]-7,7-dimethyl-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4750140.png)
![butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4750155.png)
![1-[4-(butylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B4750162.png)

